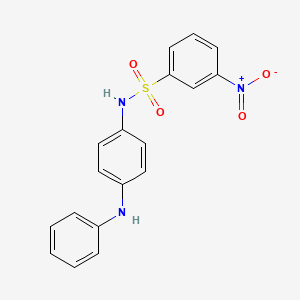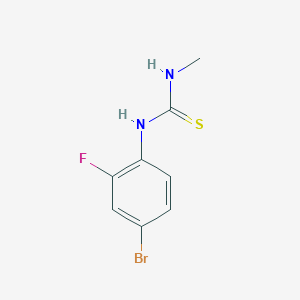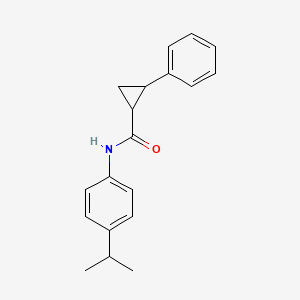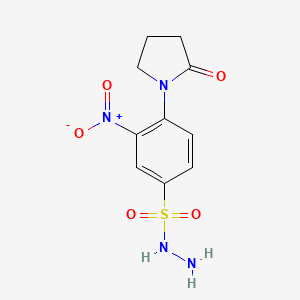![molecular formula C23H19Cl2N3O3 B5003897 2-chloro-N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5003897.png)
2-chloro-N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide, also known as CEP-33779, is a small molecule inhibitor that targets the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. This pathway plays a crucial role in regulating cell growth, differentiation, and survival, and is often dysregulated in cancer and other diseases.
Mecanismo De Acción
2-chloro-N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide inhibits the JAK2/STAT3 signaling pathway by binding to the ATP-binding site of JAK2, which prevents the phosphorylation and activation of STAT3. This leads to the inhibition of downstream gene expression and cellular processes that are regulated by STAT3, such as cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, suppression of angiogenesis, and modulation of immune responses. It has also been shown to improve the outcomes of various inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide is its specificity for the JAK2/STAT3 pathway, which allows for targeted inhibition of this pathway without affecting other cellular processes. This makes it a useful tool for studying the role of JAK2/STAT3 signaling in various diseases and cellular processes. However, one limitation of this compound is its relatively low potency compared to other JAK2 inhibitors, which may limit its efficacy in certain applications.
Direcciones Futuras
There are several future directions for the study and development of 2-chloro-N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide. One area of focus is the development of more potent and selective JAK2 inhibitors, which may improve the efficacy and specificity of this class of drugs. Another area of focus is the identification of biomarkers that can predict response to JAK2 inhibitors, which may help to personalize treatment and improve patient outcomes. Finally, the role of JAK2/STAT3 signaling in various diseases and cellular processes continues to be an active area of research, and further studies are needed to fully understand the therapeutic potential of JAK2 inhibitors like this compound.
Métodos De Síntesis
The synthesis of 2-chloro-N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide involves several steps, including the reaction of 4-chloroaniline with 4-chlorobenzoyl chloride to form 4-chloro-N-(4-chlorobenzoyl)aniline, which is then reacted with ethyl chloroacetate to form 4-chloro-N-(4-chlorobenzoyl)-N-(2-chloroethyl)aniline. This intermediate is then reacted with hydrazine hydrate to form this compound.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and to enhance the anti-tumor effects of chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, and to improve the outcomes of various inflammatory and autoimmune diseases.
Propiedades
IUPAC Name |
2-chloro-N-[4-[(E)-N-[[2-(4-chlorophenoxy)acetyl]amino]-C-methylcarbonimidoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O3/c1-15(27-28-22(29)14-31-19-12-8-17(24)9-13-19)16-6-10-18(11-7-16)26-23(30)20-4-2-3-5-21(20)25/h2-13H,14H2,1H3,(H,26,30)(H,28,29)/b27-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXLEQWPYCJAHN-JFLMPSFJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[N-(tert-butyl)glycyl]amino}-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5003823.png)



![4-butoxy-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5003841.png)
![ethyl 2-[({[3-(4-nitrophenyl)acryloyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5003856.png)

![5-[(2,7-diethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5003865.png)
![5-chloro-2-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5003871.png)
![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5003890.png)
![5-[(2,4-difluorophenoxy)methyl]-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5003907.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-furylmethyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5003914.png)

